N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound that features a triazine core substituted with fluorophenyl, phenyl, and pyrrolidinyl groups
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Biochemical pathways
The compound also contains an indole nucleus, which is found in many bioactive compounds . Indole derivatives can affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For example, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors to form the triazine ring, followed by the introduction of the fluorophenyl, phenyl, and pyrrolidinyl groups through substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
- N2-(4-methylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJATVXSKECEJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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